2-Phenylcyclobutanamine HCl

conformational restriction ring strain structure–activity relationship

2-Phenylcyclobutanamine hydrochloride (CAS 90874-39-8, free base CAS 17293-44-6) is a conformationally restricted cyclic amine featuring a phenyl substituent at the 2-position of a cyclobutane ring, isolated as the hydrochloride salt. With a molecular weight of 183.68 g/mol (free base: 147.22 g/mol) and formula C10H14ClN, this compound belongs to the phenylcyclobutylamine class—a scaffold explored for CNS receptor probe development and chiral building block applications.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 90874-39-8
Cat. No. B6337090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclobutanamine HCl
CAS90874-39-8
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC(C1C2=CC=CC=C2)N.Cl
InChIInChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
InChIKeyXRWXBXHIAUZHMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylcyclobutanamine HCl (CAS 90874-39-8): Cyclobutane-Constrained Phenethylamine Scaffold for CNS Probe & Building Block Procurement


2-Phenylcyclobutanamine hydrochloride (CAS 90874-39-8, free base CAS 17293-44-6) is a conformationally restricted cyclic amine featuring a phenyl substituent at the 2-position of a cyclobutane ring, isolated as the hydrochloride salt . With a molecular weight of 183.68 g/mol (free base: 147.22 g/mol) and formula C10H14ClN, this compound belongs to the phenylcyclobutylamine class—a scaffold explored for CNS receptor probe development and chiral building block applications [1]. The compound exists as a racemic mixture of (1R,2R)/(1S,2S) enantiomers unless stereoselective synthesis is employed, a critical consideration for structure–activity relationship (SAR) studies seeking enantiopure material .

Why Generic Substitution Fails: Quantified Functional Divergence Between 2-Phenylcyclobutanamine HCl and Its Closest Structural Analogs


Superficially, 2-phenylcyclobutanamine HCl may appear interchangeable with other phenyl-substituted small-ring amines—including positional isomers (1-phenylcyclobutanamine, 3-phenylcyclobutanamine), the three-membered ring analog tranylcypromine (2-phenylcyclopropylamine), and the open-chain analog phenethylamine. However, quantitative pharmacological and physicochemical evidence demonstrates that subtle changes in ring size and substitution pattern produce profound alterations in receptor signaling profiles, metabolic susceptibility, and conformational behavior [1]. The cyclobutane ring imposes a distinct dihedral angle constraint on the phenyl-amine pharmacophore that cannot be replicated by cyclopropane, cyclopentane, or acyclic scaffolds, translating into measurable differential activity. Procurement decisions that ignore these compound-specific data risk selecting an analog with qualitatively different target engagement, confounding SAR campaigns or yielding false-negative screening results [1].

Quantitative Differentiation Evidence: 2-Phenylcyclobutanamine HCl vs. Closest Analogs


Conformational Constraint: Quantified Ring-Strain Differential vs. Cyclopropylamine and Open-Chain Analogs

The cyclobutane ring imposes a quantifiably distinct conformational constraint on the phenyl-amine pharmacophore relative to both the more strained cyclopropane ring (tranylcypromine) and the unconstrained open-chain phenethylamine. The total ring strain energy for cyclobutane is 26.3–27.5 kcal/mol, compared with 27.5–28.0 kcal/mol for cyclopropane, a difference of approximately 0.5–1.7 kcal/mol (2–7 kJ/mol) [1]. While numerically small, this strain differential translates into measurably different C–C–C bond angles (~88° for cyclobutane vs. ~60° for cyclopropane), producing divergent spatial orientation of the phenyl and amine substituents that impacts receptor pharmacophore recognition [1]. The biological consequence is evidenced by class-level data: in substituted 2-phenylcyclobutylamine analogues, the cyclobutyl scaffold yields LSD-like discriminative stimulus effects that are on the order of 50–75 times less potent than their cyclopropylamine counterparts [2]. This demonstrates that the cyclobutane ring is not merely an intermediate between cyclopropane and open-chain systems but occupies a functionally distinct conformational space with unique pharmacological outcomes [2].

conformational restriction ring strain structure–activity relationship phenylalkylamine scaffolds

Differential Functional Activity: Quantified LSD-Like Stimulus Generalization Deficit vs. Cyclopropylamine Analogs

In the only published head-to-head pharmacological comparison of 2-phenylcyclobutylamine-class compounds against their cyclopropylamine analogs, substituted trans-2-phenylcyclobutylamines exhibited dramatically reduced efficacy in the LSD drug discrimination paradigm. In rats trained to discriminate LSD (0.08 mg/kg, ip), the trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropylamine produced complete generalization to the LSD cue, whereas its cyclobutyl homologue produced only partial generalization at doses of 5 mg/kg or greater [1]. Quantitative potency comparison revealed that the cyclobutyl analogues were approximately 50–75 times less potent than the corresponding cyclopropylamine analogues, with the cis-2-(2,4,5-trimethoxyphenyl)cyclobutylamine showing no generalization at doses up to 20 mg/kg [1]. This finding demonstrates that the cyclobutane scaffold profoundly attenuates—and in some stereoisomers abolishes—LSD-like discriminative stimulus properties, a profile fundamentally distinct from that of the cyclopropylamine series [1].

drug discrimination hallucinogen pharmacology 5-HT2A receptor phenethylamine SAR

Predicted Physicochemical Property Differentiation: LogP, LogD, and Solubility vs. 1-Phenyl and 3-Phenyl Positional Isomers

The position of the phenyl substituent on the cyclobutane ring produces measurable differences in predicted physicochemical properties relevant to CNS penetration and formulation. 2-Phenylcyclobutanamine (free base) exhibits an ACD/LogP of 1.82 and an ACD/LogD (pH 5.5) of −1.27, with an estimated aqueous solubility of 1.38 × 10⁴ mg/L at 25 °C . While direct experimental comparison data for the positional isomers are not available in peer-reviewed literature, the 1-phenyl isomer is documented to act as a substrate and time-dependent irreversible inactivator of monoamine oxidase (MAO), a mechanism distinct from the 2-phenyl scaffold's receptor interaction profile [1]. The 3-phenyl isomer (cis-3-phenylcyclobutan-1-amine), by contrast, has been characterized as a cholinesterase inhibitor . These divergent target profiles among positional isomers underscore that the substitution position—not merely the presence of a phenyl-cyclobutylamine motif—determines biological activity, making isomer-specific procurement essential for reproducible research [1].

physicochemical profiling LogP aqueous solubility CNS drug-likeness procurement specifications

Commercial Availability and Orthogonal Quality Assurance: Purity Specifications from Multiple Independent Vendors

2-Phenylcyclobutanamine HCl is commercially available from multiple independent vendors with orthogonal purity certification, enabling procurement verification. AKSci supplies the compound at 98% minimum purity (CAS 90874-39-8), with pricing at $471/50 mg, $667/100 mg, $1,297/250 mg, and $5,299/5 g . BOC Sciences offers the compound at ≥95% purity with batch-specific quality documentation . ChemScene lists the compound at ≥98% purity (Cat. No. CS-0461489) . The availability of enantiopure or enantiomerically enriched material is more limited; the cis-(1R,2R) racemate (CAS 69241-18-5) is available from Enamine at 95% purity with pricing reflecting the added synthetic complexity ($605/50 mg, $790/100 mg, $2,276/1 g) [1]. The commercial landscape indicates that while the racemic hydrochloride is an accessible building block, stereochemically defined material commands a substantial premium and must be explicitly specified in procurement requests [1].

chemical procurement purity specification quality assurance vendor comparison building block sourcing

Recommended Application Scenarios for 2-Phenylcyclobutanamine HCl Based on Quantitative Differentiation Evidence


Negative Control Probe in Hallucinogen Pharmacology & 5-HT2A Receptor Screening Campaigns

Based on the demonstrated 50–75-fold reduction in LSD-like discriminative stimulus potency of 2-phenylcyclobutylamines relative to their cyclopropylamine analogs, 2-phenylcyclobutanamine HCl (and its substituted derivatives) serve as structurally matched negative control probes for hallucinogen pharmacology studies [1]. When screening novel phenethylamine derivatives for 5-HT2A agonist activity, inclusion of the cyclobutane-constrained analog provides a critical negative-control comparator that shares the core scaffold while lacking the target pharmacological activity—a feature that open-chain or cyclopentyl controls cannot offer due to their differing conformational and metabolic profiles [1].

Rigid Scaffold for Conformational Restriction SAR in CNS Drug Discovery

The cyclobutane ring's distinct conformational constraint (C–C–C bond angle ~88°, ring strain 26.3–27.5 kcal/mol) makes 2-phenylcyclobutanamine HCl a valuable building block for SAR campaigns aimed at locking the phenethylamine pharmacophore into a defined geometry [2]. This scaffold is particularly relevant for CNS programs where conformational rigidity can reduce entropic penalty upon receptor binding, potentially increasing target affinity and selectivity compared to flexible acyclic counterparts. The commercial availability at 95–98% purity supports its use as a starting material for parallel synthesis and fragment-based screening libraries .

Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR

The availability of stereochemically defined material (cis-racemate CAS 69241-18-5 at 95% purity) enables the compound's use as a chiral building block in asymmetric synthesis applications [3]. The two chiral centers on the cyclobutane ring (C1 and C2) provide a rigid stereochemical scaffold that can be exploited for diastereoselective transformations, chiral auxiliary development, and the synthesis of enantiomerically enriched pharmaceutical intermediates. Researchers must explicitly source stereochemically defined material rather than the racemic hydrochloride (CAS 90874-39-8) when stereochemical integrity is required [3].

Reference Standard for Analytical Method Development and Isomer Discrimination

Given the documented biological divergence among 1-, 2-, and 3-phenylcyclobutanamine positional isomers—with reported MAO inactivation, receptor interaction, and cholinesterase inhibition profiles, respectively—2-phenylcyclobutanamine HCl serves as a critical reference standard for developing analytical methods capable of discriminating among these isomers [4]. Its commercial availability with orthogonal purity certification (≥95–98% from multiple vendors) supports its qualification as a chromatographic or spectroscopic reference material for purity assessment, stability monitoring, and isomer-specific quantification in reaction mixtures or biological samples .

Quote Request

Request a Quote for 2-Phenylcyclobutanamine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.